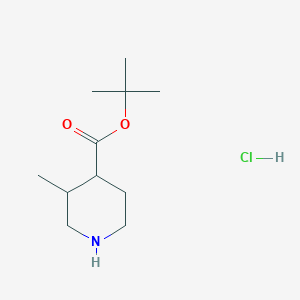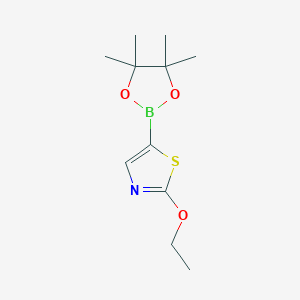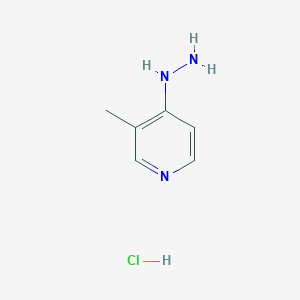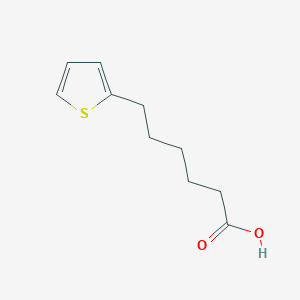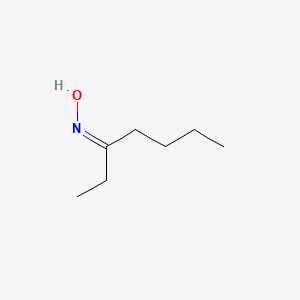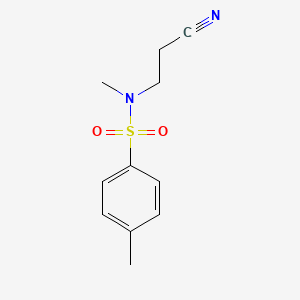
N-phenylacetohydrazide
Vue d'ensemble
Description
N’-Phenylacetohydrazide consists of a phenyl group attached to the acetylhydrazide functional group via a hydrazine bond . This compound is commonly used as a reagent in organic chemistry for the determination of carbonyl compounds such as aldehydes and ketones .
Synthesis Analysis
The synthetic route to the proposed N’-phenylacetohydrazide derivatives used N’,N’-diphenylhydrazine hydrochloride or N’-benzyl-N’-phenylhydrazine hydrochloride and 2-chloroacetyl chloride as starting reactants .Molecular Structure Analysis
The molecular formula of N-phenylacetohydrazide is C8H10N2O . The InChI code is 1S/C8H10N2O/c1-7(11)10(9)8-5-3-2-4-6-8/h2-6H,9H2,1H3 .Chemical Reactions Analysis
N’-Phenylacetohydrazide has been used in palladium-catalyzed selective hydroamination of aliphatic alkenes with hydrazides . It has also been used in the preparation of indole derivatives .Physical And Chemical Properties Analysis
The molecular weight of N-phenylacetohydrazide is 150.18 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 .Applications De Recherche Scientifique
Ebola Virus Entry Inhibitors
N-phenylacetohydrazide derivatives have been found to be potent inhibitors of Ebola virus entry . These compounds prevent Ebola virus (EBOV) infection in cells by acting as virus entry inhibitors . The inhibitory activity was evaluated through screening against surrogate models based on viral pseudotypes and further confirmed using replicative EBOV .
Improved Pharmacokinetic Profile
N-phenylacetohydrazide derivatives have an improved pharmacokinetic profile . In vitro metabolic stability and in vivo pharmacokinetic studies were performed to confirm their therapeutic potential .
Hydroamination of Aliphatic Alkenes
N-phenylacetohydrazide can be used in the palladium-catalyzed selective hydroamination of aliphatic alkenes . This method provides a divergent and regioselective access to a variety of γ- and δ-hydrazide substituted amide derivatives .
Synthesis of Pharmaceuticals, Pesticides, and Dyes
Substituted hydrazides, such as N-phenylacetohydrazide, are important compounds due to their ubiquitous occurrence in pharmaceuticals, pesticides, and dyes . Many compounds bearing γ-and δ-hydrazide substituted carboxylic acid moiety have been found to have potential pharmacological activities .
Precursors and Intermediates of Important Organic Molecules
N-phenylacetohydrazide and its derivatives are useful precursors and intermediates of many important organic molecules such as heterocycles, pharmaceuticals, polymers, dyestuffs, and photographic products .
Antiviral Strategy to Combat EBOV Infection
The inhibition of the NPC1/EBOV-GP interaction, either directly or indirectly (allosterically), was proposed as a therapeutic antiviral strategy to combat EBOV infection . N-phenylacetohydrazide derivatives play a crucial role in this strategy .
Mécanisme D'action
Safety and Hazards
Orientations Futures
N’-Phenylacetohydrazide derivatives have shown potential as potent Ebola Virus entry inhibitors with an improved pharmacokinetic profile . This suggests that these compounds could be further explored for their potential in medical applications, particularly in the treatment of diseases caused by the Ebola Virus .
Propriétés
IUPAC Name |
N-phenylacetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-7(11)10(9)8-5-3-2-4-6-8/h2-6H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMIQJVANYZMKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80311469 | |
| Record name | N-phenylacetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80311469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenylacetohydrazide | |
CAS RN |
2116-41-8 | |
| Record name | NSC243609 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243609 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-phenylacetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80311469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride](/img/structure/B3380883.png)
